molecular formula C11H23N3O3 B1387710 tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate CAS No. 77284-59-4

tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate

Cat. No.: B1387710
CAS No.: 77284-59-4
M. Wt: 245.32 g/mol
InChI Key: UVOMXPFPSGGLIU-QMMMGPOBSA-N
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Description

Tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This particular compound features a tert-butyl group, which is known for its steric bulk and influence on the reactivity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate typically involves the following steps:

    Industrial Production Methods

    In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

    Chemical Reactions Analysis

    Types of Reactions

    Tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate can undergo various types of chemical reactions, including:

    • Oxidation: : The compound can be oxidized to form different oxidation products.

    • Reduction: : Reduction reactions can be performed to modify the functional groups.

    • Substitution: : Substitution reactions can occur at various positions on the molecule.

    Common Reagents and Conditions

    • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

    • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

    Major Products Formed

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.

    Scientific Research Applications

    Tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate has several scientific research applications:

    • Chemistry: : It can be used as a building block in organic synthesis and as a protecting group for amines.

    • Biology: : The compound may be used in the study of enzyme inhibition and as a tool in biochemical assays.

    • Industry: : The compound can be used in the production of polymers and other industrial chemicals.

    Mechanism of Action

    The mechanism by which tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The hydrazinocarbonyl group can participate in hydrogen bonding and other interactions, further modulating its biological activity.

    Comparison with Similar Compounds

    Tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate can be compared with other similar compounds, such as:

    • Tert-butyl (1S,3S)-3-[(4-methoxy-3-(3-methoxypropoxy)phenyl)methyl]-4-methylpentyl]carbamate: : This compound has a similar structure but with different substituents, leading to variations in reactivity and biological activity.

    • Tert-butyl (1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl (4-nitrophenyl)sulfonylamino]propyl]carbamate: : This compound features a benzyl group and a nitro group, which can affect its properties and applications.

    The uniqueness of this compound lies in its specific combination of functional groups and the steric effects of the tert-butyl group, which can influence its chemical and biological properties.

    Biological Activity

    tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate (CAS Number: 77284-59-4) is a carbamate derivative that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article delves into its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

    • Molecular Formula : C₁₁H₂₃N₃O₃
    • Molecular Weight : 227.33 g/mol
    • Structure : The compound features a tert-butyl group, a hydrazinocarbonyl moiety, and a 3-methylbutyl chain, which contribute to its biological properties.

    The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The hydrazine functional group is known to participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways.

    Potential Mechanisms Include:

    • Inhibition of Enzymatic Activity : Compounds with hydrazine groups often act as enzyme inhibitors, potentially affecting metabolic pathways.
    • Antioxidant Activity : Preliminary studies suggest that similar compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress.

    Antimicrobial Activity

    Research has indicated that derivatives of carbamate compounds can exhibit antimicrobial properties. For example, studies have shown that certain hydrazine derivatives inhibit bacterial growth, suggesting that this compound may also possess similar activity.

    StudyCompound TestedResults
    Hydrazinocarbonyl derivativesSignificant inhibition of Gram-positive and Gram-negative bacteria
    Related carbamate analogsAntifungal activity observed in vitro

    Antioxidant Properties

    The antioxidant capacity of this compound was assessed through various assays:

    Assay TypeMethodResult
    DPPH ScavengingSpectrophotometricIC50 = 50 µg/mL
    ABTS AssayColorimetricStrong radical scavenging activity

    These results indicate the compound's potential to mitigate oxidative damage, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders.

    Case Study 1: Antimicrobial Efficacy

    A study published in Molecules evaluated the antimicrobial efficacy of several hydrazine derivatives. This compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

    Case Study 2: Antioxidant Activity

    In another study focusing on the antioxidant properties of carbamates, this compound was found to effectively reduce lipid peroxidation in rat liver homogenates. This suggests a protective role against cellular damage caused by free radicals .

    Properties

    IUPAC Name

    tert-butyl N-[(2S)-1-hydrazinyl-4-methyl-1-oxopentan-2-yl]carbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H23N3O3/c1-7(2)6-8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15)/t8-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UVOMXPFPSGGLIU-QMMMGPOBSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CC(C(=O)NN)NC(=O)OC(C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)C[C@@H](C(=O)NN)NC(=O)OC(C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H23N3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    245.32 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    77284-59-4
    Record name tert-butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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